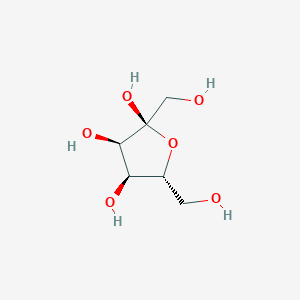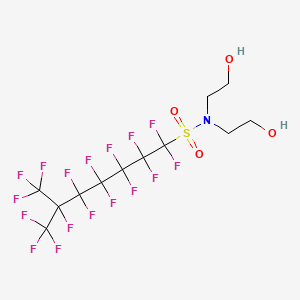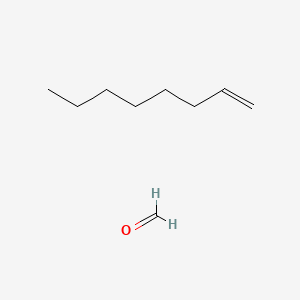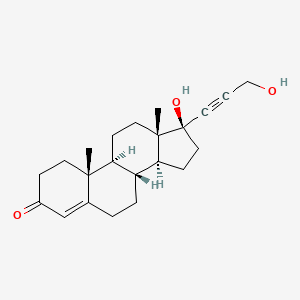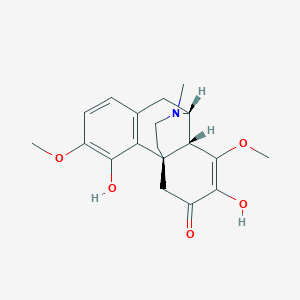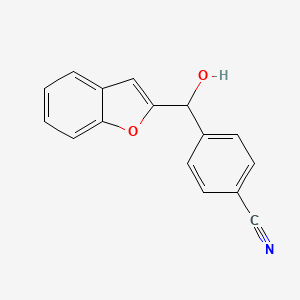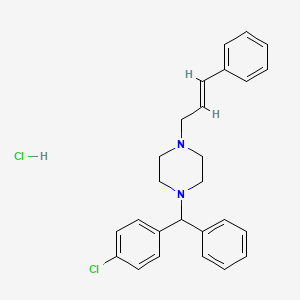
4-Cinnamyl-1-((4-chlorophenyl)benzyl)piperazinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cinnamyl-1-[(4-chlorophenyl)benzyl]piperazinium chloride is a complex organic compound with the molecular formula C26H28Cl2N2 It is known for its unique structure, which includes a piperazine ring substituted with cinnamyl and chlorophenylbenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cinnamyl-1-[(4-chlorophenyl)benzyl]piperazinium chloride typically involves the reaction of piperazine with cinnamyl chloride and 4-chlorobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reactions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of 4-cinnamyl-1-[(4-chlorophenyl)benzyl]piperazinium chloride may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is then isolated and purified using industrial-scale separation techniques.
Chemical Reactions Analysis
Types of Reactions
4-Cinnamyl-1-[(4-chlorophenyl)benzyl]piperazinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or functional groups.
Substitution: Substituted piperazine derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
4-Cinnamyl-1-[(4-chlorophenyl)benzyl]piperazinium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cinnamyl-1-[(4-chlorophenyl)benzyl]piperazinium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Cinnamyl-1-[(4-chlorophenyl)benzyl]piperazine dihydrochloride
- 4-Cinnamyl-1-[(4-chlorophenyl)benzyl]piperazine
Uniqueness
4-Cinnamyl-1-[(4-chlorophenyl)benzyl]piperazinium chloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
56620-35-0 |
|---|---|
Molecular Formula |
C26H28Cl2N2 |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;hydrochloride |
InChI |
InChI=1S/C26H27ClN2.ClH/c27-25-15-13-24(14-16-25)26(23-11-5-2-6-12-23)29-20-18-28(19-21-29)17-7-10-22-8-3-1-4-9-22;/h1-16,26H,17-21H2;1H/b10-7+; |
InChI Key |
NLLVIOMIVDVIGG-HCUGZAAXSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




